

# Assessing the Synergistic Effects of Custirsen with Novel Targeted Therapies: A Comparative Guide

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## Compound of Interest

Compound Name: *Custirsen*

Cat. No.: *B1513770*

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This guide provides a comprehensive analysis of the synergistic effects of **Custirsen**, an antisense oligonucleotide targeting the chaperone protein clusterin, with various cancer therapies. While initial preclinical studies showed promise for **Custirsen** in enhancing the efficacy of chemotherapy, it is crucial to note that subsequent Phase III clinical trials in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC) did not demonstrate a significant overall survival benefit. This guide presents both the preclinical rationale and the clinical outcomes to offer a complete and objective assessment.

## Preclinical Rationale for Custirsen Combination Therapy

**Custirsen** (also known as OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin.<sup>[1]</sup> Clusterin is a stress-activated cytoprotective chaperone protein that is overexpressed in various cancers and is associated with treatment resistance.<sup>[1][2]</sup> By blocking the translation of clusterin mRNA, **Custirsen** aims to sensitize cancer cells to the apoptotic effects of anticancer agents.<sup>[1]</sup>

Preclinical studies in various cancer models, particularly prostate cancer, demonstrated that the inhibition of clusterin by **Custirsen** could lead to increased apoptosis and resensitization of resistant cancer cells to chemotherapy and other treatments.<sup>[1]</sup>

## Summary of Preclinical Synergistic Effects

Cancer Model	Combination Agent	Key Findings	Reference
Docetaxel-Refractory Prostate Cancer (PC-3dR) Xenograft	Paclitaxel	76% synergistic inhibition of tumor growth compared to mismatch controls.	[3]
Docetaxel-Refractory Prostate Cancer (PC-3dR) Xenograft	Mitoxantrone	44% synergistic inhibition of tumor growth compared to mismatch controls.	[3]
Docetaxel-Refractory Prostate Cancer (PC-3dR) Cells (in vitro)	Docetaxel	Significantly increased apoptotic rates when combined with Custirsen.	[3]
Human Prostate Cancer (PC-3) Cells (in vitro)	Docetaxel	Custirsen resensitized docetaxel-resistant cells to the cytotoxic effects of docetaxel.	[1]
Localized Prostate Cancer (Phase I Neoadjuvant Trial)	Androgen Deprivation Therapy	Dose-dependent decrease in clusterin expression (>90%) and a significant increase in the apoptotic index in prostatectomy specimens.	[1]

## Clinical Performance of Custirsen in Combination Therapies

The promising preclinical data led to several clinical trials investigating **Custirsen** in combination with standard-of-care chemotherapies. While Phase II studies showed

encouraging results, the pivotal Phase III trials ultimately failed to meet their primary endpoints of improving overall survival.

## Phase II Study in Metastatic Castration-Resistant Prostate Cancer (CUOG P-06c)

A randomized Phase II trial evaluated **Custirsen** in combination with either docetaxel and prednisone (DPC) or mitoxantrone and prednisone (MPC) in patients with mCRPC who had progressed after first-line docetaxel therapy.<sup>[4][5]</sup>

Endpoint	Custirsen + Docetaxel + Prednisone (DPC) (n=20)	Custirsen + Mitoxantrone + Prednisone (MPC) (n=22)
Median Overall Survival	15.8 months	11.5 months
Median Time to Pain Progression	10.0 months	5.2 months
Pain Response	77% (10 of 13 evaluable patients)	46% (6 of 13 evaluable patients)
Objective Partial Response	23% (3 of 13 evaluable patients)	0%
PSA Decline $\geq 50\%$	40%	27%
PSA Decline $\geq 30\%$	55%	32%

These results suggested that the combination of **Custirsen** with docetaxel was feasible and showed promising efficacy signals, leading to the initiation of Phase III trials.<sup>[4]</sup>

## Phase III Clinical Trial Outcomes

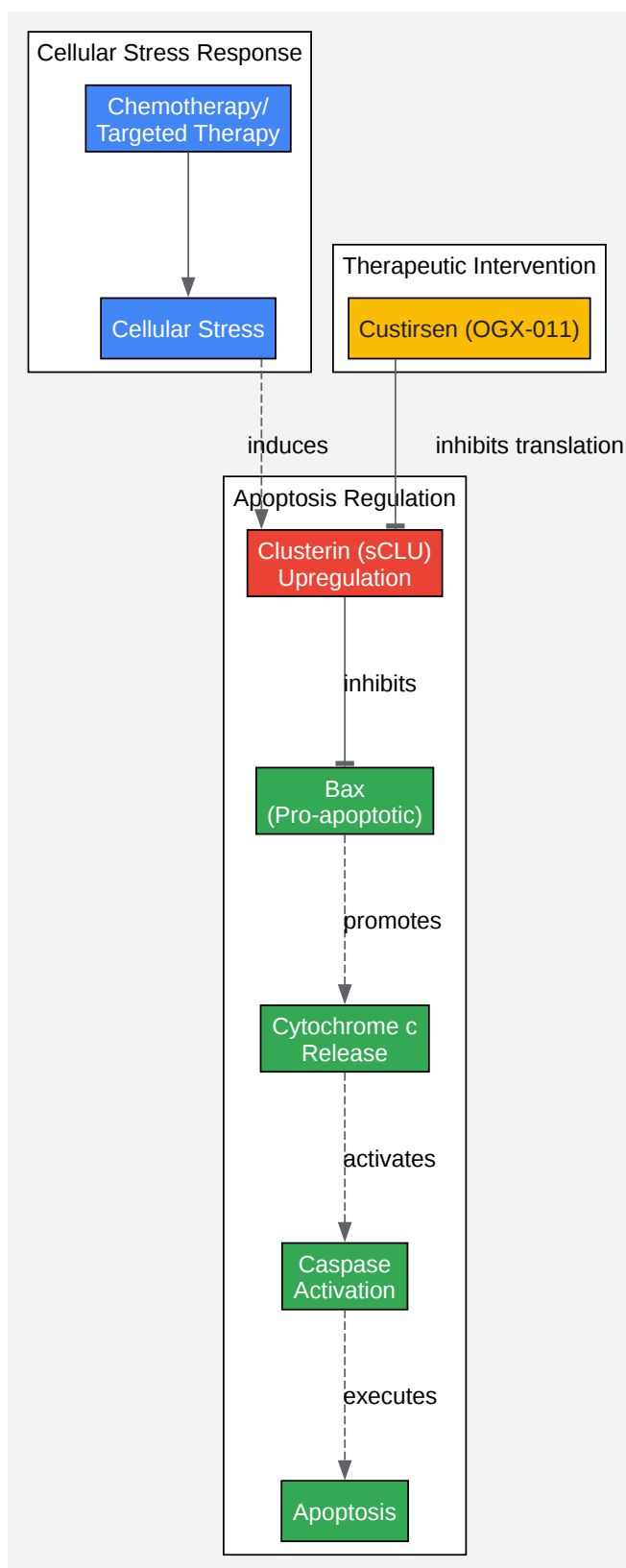
Despite the encouraging Phase II results, three major Phase III trials of **Custirsen** in combination with taxane chemotherapy did not show a statistically significant improvement in overall survival compared to chemotherapy alone.

Trial Name (NCT number)	Cancer Type	Combination Therapy	Control Group	Primary Endpoint Outcome (Overall Survival)	Reference
SYNERGY (NCT01188187)	Metastatic Castration- Resistant Prostate Cancer (mCRPC)	Custirsen + Docetaxel + Prednisone	Docetaxel + Prednisone	No significant improvement (Median OS: 23.4 vs 22.0 months; HR 0.93, p=0.415)	<a href="#">[6]</a>
AFFINITY (NCT01578655)	Metastatic Castration- Resistant Prostate Cancer (mCRPC)	Custirsen + Cabazitaxel + Prednisone	Cabazitaxel + Prednisone	No significant improvement (Median OS: 14.1 vs 13.4 months; HR 0.95, p=0.53)	<a href="#">[6]</a> <a href="#">[7]</a>
ENSPIRIT	Non-Small Cell Lung Cancer (NSCLC)	Custirsen + Docetaxel	Docetaxel	No significant improvement	Not formally published

## Signaling Pathways and Experimental Workflows

### Clusterin-Mediated Anti-Apoptotic Signaling Pathway

The following diagram illustrates the central role of clusterin in inhibiting apoptosis, a process that **Custirsen** aims to counteract. Chemotherapeutic agents induce cellular stress, which can upregulate clusterin. Clusterin, in turn, can inhibit the pro-apoptotic protein Bax, thereby preventing the release of cytochrome c from the mitochondria and subsequent caspase activation.

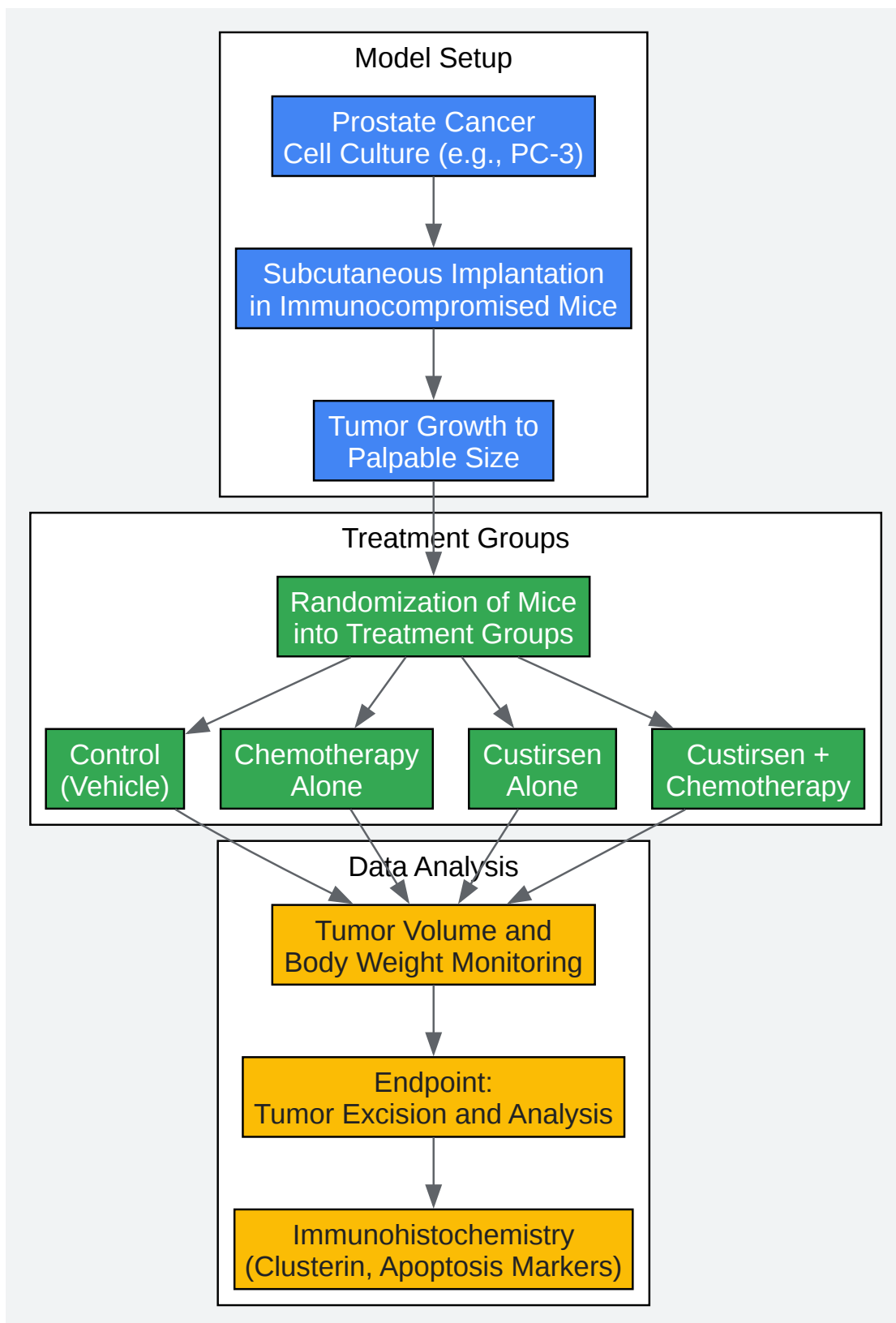


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Caption: Clusterin's role in apoptosis inhibition and **Custirsen**'s mechanism.

## Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines a typical workflow for assessing the synergistic effects of **Custirsen** in combination with a chemotherapeutic agent in a mouse xenograft model.



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Caption: Workflow for a preclinical in vivo xenograft study.

## Detailed Experimental Protocols

### In Vivo Xenograft Model for Prostate Cancer (Adapted from Miyake et al.)

Objective: To evaluate the in vivo synergistic antitumor activity of **Custirsen** (OGX-011) with chemotherapy in a docetaxel-refractory prostate cancer xenograft model.[3]

#### 1. Cell Line and Culture:

- The human prostate cancer cell line PC-3 is used. To establish a docetaxel-resistant subline (PC-3dR), parental PC-3 cells are continuously exposed to increasing concentrations of docetaxel in vitro.
- Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.

#### 2. Animal Model:

- Male athymic nude mice (6-8 weeks old) are used.
- $2 \times 10^6$  PC-3dR cells in 100  $\mu$ L of a 1:1 mixture of Matrigel and serum-free RPMI 1640 are injected subcutaneously into the flank of each mouse.

#### 3. Treatment Protocol:

- Tumors are allowed to grow to a volume of approximately 100-150 mm<sup>3</sup>.
- Mice are then randomized into four treatment groups (n=8-10 mice/group):
  - Group 1 (Control): Mismatch control oligonucleotide.
  - Group 2 (**Custirsen** alone): **Custirsen** (OGX-011) administered intraperitoneally.
  - Group 3 (Chemotherapy alone): Paclitaxel or mitoxantrone administered intravenously.
  - Group 4 (Combination): **Custirsen** plus the respective chemotherapeutic agent.



- **Custirsen** is typically administered at a dose of 10 mg/kg, three times a week. Chemotherapy is administered at its optimal dose and schedule.

#### 4. Data Collection and Analysis:

- Tumor dimensions are measured with calipers twice a week, and tumor volume is calculated using the formula:  $(\text{length} \times \text{width}^2) / 2$ .
- Animal body weight is monitored as an indicator of toxicity.
- At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis to assess clusterin expression and apoptosis (e.g., TUNEL staining).

## Phase II Clinical Trial Protocol (CUOG P-06c)

Objective: To evaluate the safety and efficacy of **Custirsen** in combination with docetaxel or mitoxantrone as second-line therapy in patients with mCRPC progressing after first-line docetaxel.<sup>[4]</sup>

#### 1. Patient Population:

- Men with metastatic castration-resistant prostate cancer who had disease progression during or within 6 months of discontinuing first-line docetaxel-based chemotherapy.

#### 2. Study Design:

- A randomized, open-label, multicenter Phase II trial.
- Patients were randomized 1:1 to one of two treatment arms.

#### 3. Treatment Arms:

- Arm 1 (DPC): **Custirsen** 640 mg intravenously (IV) weekly (with three initial loading doses) + docetaxel 75 mg/m<sup>2</sup> IV every 3 weeks + prednisone 5 mg orally twice daily.
- Arm 2 (MPC): **Custirsen** 640 mg IV weekly (with three initial loading doses) + mitoxantrone 12 mg/m<sup>2</sup> IV every 3 weeks + prednisone 5 mg orally twice daily.

#### 4. Endpoints:

- Primary Endpoint: Safety and tolerability.
- Secondary Endpoints: Overall survival (OS), time to pain progression (TTPP), prostate-specific antigen (PSA) response rate, and objective tumor response.

#### 5. Assessments:

- Adverse events were monitored continuously.
- PSA levels were measured at baseline and every 3 weeks.
- Tumor assessments (CT and bone scans) were performed at baseline and every 9 weeks.
- Pain was assessed using the Present Pain Intensity scale and an analgesic diary.

## Conclusion

While the preclinical rationale for targeting clusterin with **Custirsen** to enhance the efficacy of chemotherapy was strong, this approach did not translate into a survival benefit in large-scale Phase III clinical trials for prostate and lung cancer. The data presented in this guide underscore the importance of rigorous clinical testing to validate preclinical hypotheses. Although **Custirsen** in combination with novel targeted therapies has not been extensively studied, the lack of success with chemotherapy combinations suggests that future investigations would require a strong biological rationale and potentially a biomarker-driven approach to identify patient populations who might benefit from clusterin inhibition.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)